molecular formula C10H13ClN2O2 B13606545 4-(2-Chloro-6-nitrophenyl)butan-2-amine

4-(2-Chloro-6-nitrophenyl)butan-2-amine

Cat. No.: B13606545
M. Wt: 228.67 g/mol
InChI Key: LRBKYSBJJCNZDC-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-nitrophenyl)butan-2-amine is an organic compound with the molecular formula C10H13ClN2O2. It is characterized by the presence of a chloro and nitro group on a phenyl ring, attached to a butan-2-amine chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-nitrophenyl)butan-2-amine typically involves the nitration of 2-chlorophenylbutan-2-amine followed by purification steps. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration of the phenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-nitrophenyl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloro-6-nitrophenyl)butan-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-nitrophenyl)butan-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various bioactive compounds. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-6-nitrophenyl)butan-2-amine is unique due to its specific combination of chloro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and research .

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

4-(2-chloro-6-nitrophenyl)butan-2-amine

InChI

InChI=1S/C10H13ClN2O2/c1-7(12)5-6-8-9(11)3-2-4-10(8)13(14)15/h2-4,7H,5-6,12H2,1H3

InChI Key

LRBKYSBJJCNZDC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC=C1Cl)[N+](=O)[O-])N

Origin of Product

United States

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